4-Hydroxybut-2-en-1-yl but-2-ynoate
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Overview
Description
4-Hydroxybut-2-en-1-yl but-2-ynoate is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.165 g/mol. This compound is characterized by the presence of both hydroxyl and ester functional groups, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate can be achieved through several methods. One common approach involves the base-catalyzed intramolecular cycloaddition of dialkyl(4-hydroxybut-2-yn-1-yl)ammonium chlorides in the presence of potassium hydroxide at room temperature . This reaction is exothermic and leads to the formation of the desired product along with some by-products.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybut-2-en-1-yl but-2-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
4-Hydroxybut-2-en-1-yl but-2-ynoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Hydroxybut-2-en-1-yl but-2-ynoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybut-2-yn-1-yl but-2-ynoate: Similar structure but with different functional groups.
4-Hydroxybut-2-en-1-yl acetate: Similar structure with an acetate ester group.
4-Hydroxybut-2-en-1-yl propionate: Similar structure with a propionate ester group.
Uniqueness
4-Hydroxybut-2-en-1-yl but-2-ynoate is unique due to its combination of hydroxyl and ester functional groups, which provide versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-hydroxybut-2-enyl but-2-ynoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-5-8(10)11-7-4-3-6-9/h3-4,9H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSFWUPLFVEXMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)OCC=CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855443 |
Source
|
Record name | 4-Hydroxybut-2-en-1-yl but-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393790-13-1 |
Source
|
Record name | 4-Hydroxybut-2-en-1-yl but-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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